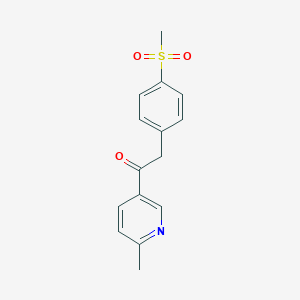
1-(6-甲基吡啶-3-基)-2-(4-(甲磺酰)苯基)乙酮
概述
描述
“1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” is a chemical compound with the CAS Number: 221615-75-4 . It has a molecular weight of 289.36 . This compound is an important intermediate for the synthesis of Etoricoxib , a pharmaceutical active ingredient belonging to the class of COX-2 inhibitors . Etoricoxib has been on the market since 2002 under the trade name Arcoxia .
Synthesis Analysis
The synthesis of “1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” involves several steps . The process starts with the conversion of 4-(methylthio)benzyl alcohol into 4-(methylthio)benzyl chloride. This is followed by the conversion of 4-(methylthio)benzyl chloride with an alkali metal cyanide into 4-(methylthio)phenylacetonitrile. The 4-(methylthio)phenylacetonitrile is then condensed with a 6-methylnicotinic ester to give 3-2-(2-(methylthio)phenyl)-2-cyanoacetylpyridine. This compound is then hydrolyzed and decarboxylated under acidic conditions to give 3-2-(4-(methylthio)phenyl)acetylpyridine. Finally, this compound is oxidized to give the end product .Molecular Structure Analysis
The molecular formula of “1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” is C15H15NO3S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” include conversion, condensation, hydrolysis, decarboxylation, and oxidation .Physical And Chemical Properties Analysis
The physical form of “1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” is solid and it should be stored at room temperature .科学研究应用
合成和化学表征
- 该化合物是依托昔布合成的关键中间体,依托昔布是一种具有显着治疗潜力的药物。该过程涉及多种化学反应,包括弗里德尔-克拉夫茨酰化、氧化和克莱森缩合,实现了高纯度和高产率 (潘海亚,2012 年)。
在 HIV-1 抑制中的作用
- 该化合物的衍生物已被确定为 HIV-1 复制的抑制剂。这突出了其在治疗 HIV/AIDS 中的潜在应用,一些衍生物对该病毒表现出有希望的活性 (Zhiping Che 等人,2015 年)。
在抗菌和抗真菌研究中的应用
- 该化合物的变体已显示出对一系列革兰氏阳性菌和革兰氏阴性菌以及各种念珠菌菌株和黑曲霉等真菌的有效性。这表明其在开发新的抗菌剂和抗真菌剂中的效用 (L. Jyothish Kumar 和 V. Vijayakumar,2017 年)。
在抗癌研究中的应用
- 该化合物及其金属配合物在体外对癌细胞系表现出细胞毒性作用,表明在癌症研究和治疗中具有潜在应用 (Kumar B.R. Chaitanya 等人,2022 年)。
抗炎剂的开发
- 该化学物质已用于合成具有抗炎特性的二芳基吡唑。它显示出与参考药物相比显着的活性,表明其在开发新的抗炎药中的潜力 (E. Nassar 等人,2011 年)。
对化学催化的贡献
- 该化合物已参与化学催化研究,特别是在使用醇脱氢酶进行生物还原的背景下。这证明了其在有机合成和催化领域的效用 (D. González-Martínez 等人,2019 年)。
在杂环化学中的意义
- 其衍生物已被用于合成各种杂环化合物,表明其在有机化学领域的显着性和在开发新化学实体中的潜在应用 (R. Nandhikumar 和 K. Subramani,2018 年)。
安全和危害
未来方向
The synthesis of “1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” is an active area of research, with ongoing efforts to improve the efficiency and safety of the process . As an important intermediate in the production of COX-2 inhibitors, advancements in its synthesis could have significant implications for the pharmaceutical industry .
属性
IUPAC Name |
1-(6-methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(8-5-12)20(2,18)19/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFHILNBYXCJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432937 | |
| Record name | 2-[4-(Methanesulfonyl)phenyl]-1-(6-methylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | |
CAS RN |
221615-75-4 | |
| Record name | 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221615-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221615754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(Methanesulfonyl)phenyl]-1-(6-methylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(6-METHYLPYRIDIN-3-YL)-2-(4-(METHYLSULFONYL)PHENYL)ETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCYJMCPV68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

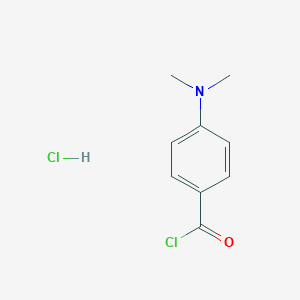
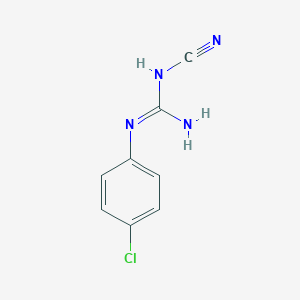
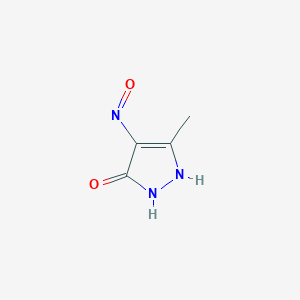
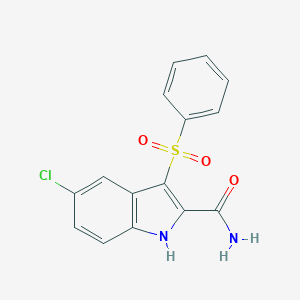
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B122772.png)
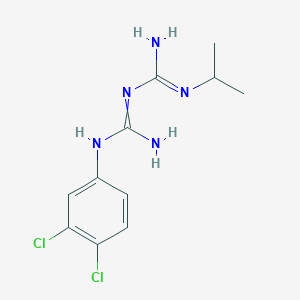
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)
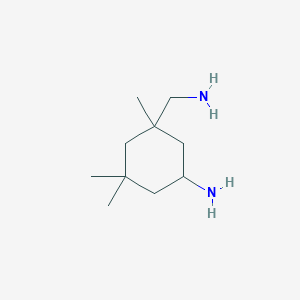
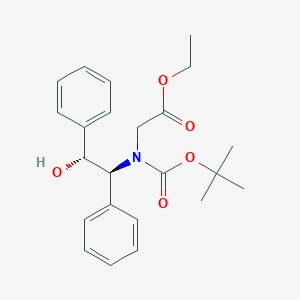
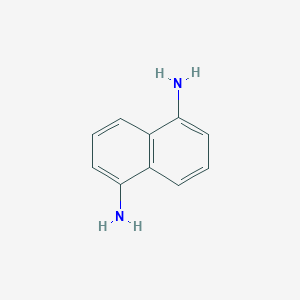


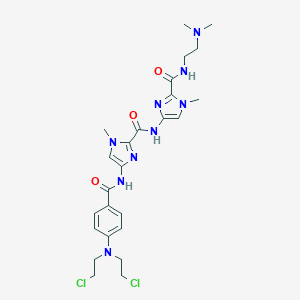
![Pyrrolo[1,2-a]pyrazine-6-methanol](/img/structure/B122795.png)